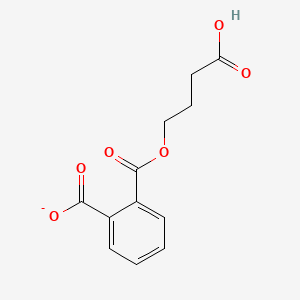

1,2-Benzenedicarboxylic acid, mono(3-carboxypropyl) ester

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of esters like 1,2-Benzenedicarboxylic acid, mono(3-carboxypropyl) ester, often involves esterification reactions. A notable example is the 1,3-dipolar cycloaddition of acetylenedicarboxylic esters to 2-methyl-4-phenyl-quinazoline 3-oxide, producing esters of 3-amino-3-phenyl-2-(2-acetamidophenyl)-acrylic acid as main products (Stauss et al., 1972).

Molecular Structure Analysis

The molecular structure of 1,2-Benzenedicarboxylic acid, mono(3-carboxypropyl) ester, and related compounds is often analyzed through X-ray crystallography. For instance, the crystal structure of related benzenedicarboxylate frameworks reveals their potential in constructing coordination polymers with novel properties (Li et al., 2015).

Chemical Reactions and Properties

The chemical behavior of 1,2-Benzenedicarboxylic acid, mono(3-carboxypropyl) ester, includes participation in various reactions, such as esterification and alcoholysis. For example, carboxylic acids are pivotal in the esterification reaction kinetics, influencing the reaction mechanism (Otton & Ratton, 1988).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystalline structure are crucial for understanding the material's application. The synthesis and mesomorphism of 1,3-benzenedicarboxylic acid derivatives indicate the influence of structure on mesogenic activity, providing insight into the physical properties of these compounds (Novikova et al., 2008).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, play a vital role in the compound's applications. For example, the reactivity of 1,2-Benzenedicarboxylic acid, mono(3-carboxypropyl) ester, towards different synthetic routes, like esterification, reflects its versatile nature in chemical synthesis. The convenient procedure for esterification of carboxylic acids highlights methods for transforming carboxylic acids into esters, demonstrating the chemical properties and versatility of these compounds (Ono et al., 1978).

Wissenschaftliche Forschungsanwendungen

Environmental Impact and Analysis

1,2-Benzenedicarboxylic acid esters, also known as phthalate esters, are primarily used as plasticizers in polymers. These compounds are considered ubiquitous environmental pollutants and are classified as endocrine-disrupting compounds with carcinogenic effects. Due to their widespread use, understanding their environmental impact is crucial. Various methodologies, including gas chromatography and high-performance liquid chromatography, are used for the analysis and determination of phthalate esters in environmental samples, emphasizing the need for efficient sample preparation techniques to detect low concentration levels in complex matrices (Farajzadeh, Sorouraddin, & Mogaddam, 2015).

Chemical Properties and Reactions

The chemical reactions of 1,2-benzenedicarboxylic acid esters under various conditions have been extensively studied. For instance, research has been conducted on the gas-phase reactions of these esters with O2−. under negative-ion chemical ionization conditions. These studies are crucial for understanding the chemical properties and potential applications of these compounds in various fields (Stemmler, Diener, & Swift, 1994).

Material Science Applications

In material science, these esters have been used in creating novel coordination polymers and mixed-ligand frameworks, demonstrating their versatility in the field. The orientation of the carboxylate groups in these compounds plays a significant role in the assembly and structural diversity of these frameworks. Such research is pivotal for developing new materials with specific properties and applications (Li et al., 2015).

Electrical and Spectroscopic Properties

The esters of 1,2-benzenedicarboxylic acid have also been explored for their impact on the spectroscopic properties and electrical transport in materials like polyaniline. These studies contribute to the development of materials with improved mechanical properties and conductivity, beneficial for various electronic applications (Dufour et al., 2001).

Human Biomonitoring

While not directly related to drug use and dosage, it is worth noting the significance of 1,2-benzenedicarboxylic acid esters in human biomonitoring studies. These compounds, used as plasticizers, have been the subject of health and safety research due to their presence in the environment and potential effects on human health (Bekanntmachung des Umweltbundesamtes, 2015).

Eigenschaften

IUPAC Name |

2-(3-carboxypropoxycarbonyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O6/c13-10(14)6-3-7-18-12(17)9-5-2-1-4-8(9)11(15)16/h1-2,4-5H,3,6-7H2,(H,13,14)(H,15,16)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTPMLIWBZMBSL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])C(=O)OCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11O6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Benzenedicarboxylic acid, mono(3-carboxypropyl) ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

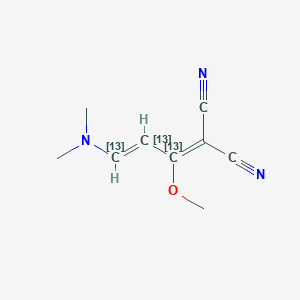

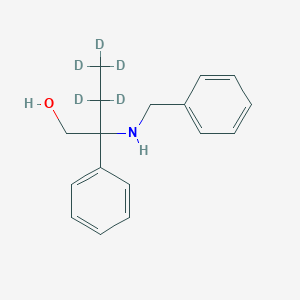

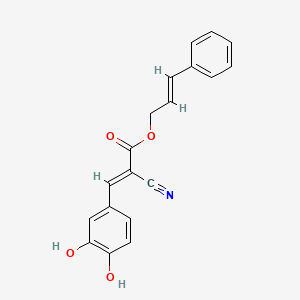

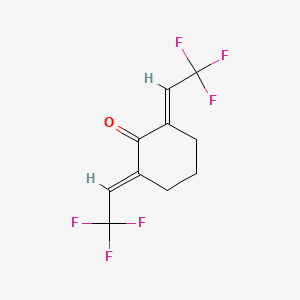

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(9Z,29Z)-19-[chloro(dideuterio)methyl]-19,20,20-trideuterio-18,21-dihydroxyoctatriaconta-9,29-diene-18,21-dione](/img/structure/B1147045.png)

![4-Amino-1-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoro(213C,1,3-15N2)pyrimidin-2-one](/img/structure/B1147047.png)